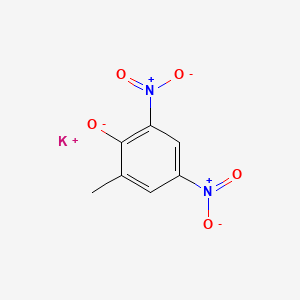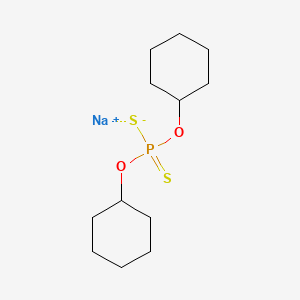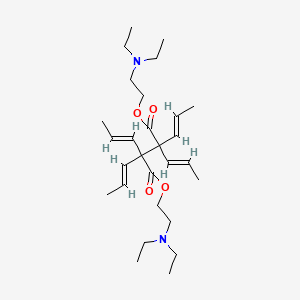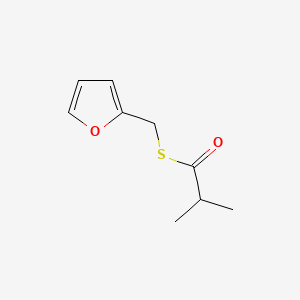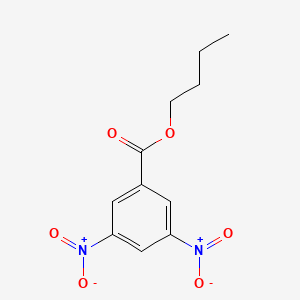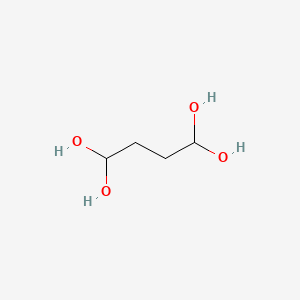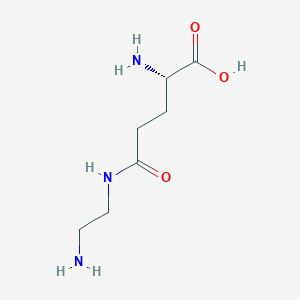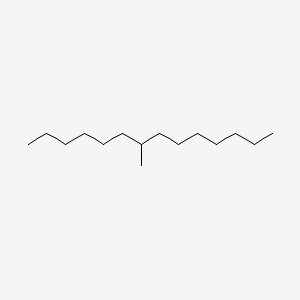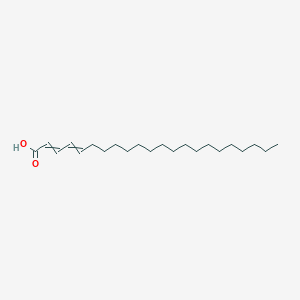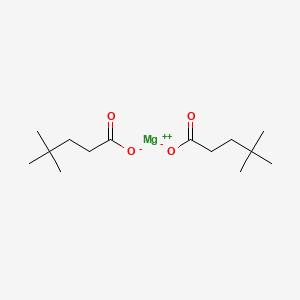
Octahydro-1,1,3,3-tetramethyl-1H-inden-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 298-109-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique chemical properties and applications across various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 298-109-3 involves specific chemical reactions under controlled conditions. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers. general synthetic methods may include multi-step organic synthesis involving reagents such as acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of EINECS 298-109-3 is carried out in large-scale chemical plants. The process involves the use of high-purity raw materials and advanced chemical engineering techniques to ensure consistent quality and yield. The production process is optimized for efficiency and safety, adhering to stringent regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
EINECS 298-109-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of EINECS 298-109-3 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired chemical transformation.
Major Products
The major products formed from the reactions of EINECS 298-109-3 depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are valuable in further chemical synthesis and industrial applications.
Applications De Recherche Scientifique
EINECS 298-109-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Employed in biochemical assays and studies involving enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of EINECS 298-109-3 involves its interaction with specific molecular targets and pathways The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes
Propriétés
Numéro CAS |
93777-75-4 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1,1,3,3-tetramethyl-3a,4,5,6,7,7a-hexahydro-2H-inden-5-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h9-11,14H,5-8H2,1-4H3 |
Clé InChI |
NVOIGJIAEOZJJI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C2C1CCC(C2)O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



